molecular formula C14H8ClNO2S B2403078 1-(3-chlorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one CAS No. 877811-83-1

1-(3-chlorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one

Cat. No.: B2403078
CAS No.: 877811-83-1
M. Wt: 289.73
InChI Key: KJKRQDVGOUOHQF-UHFFFAOYSA-N
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Description

1-(3-chlorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzisothiazole family, which is known for its diverse range of biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one typically involves the reaction of 2-halobenzamides with sulfur powder in the presence of a copper catalyst. The reaction conditions often include the use of copper iodide and 1,10-phenanthroline as the catalyst system, with potassium carbonate as the base . The reaction is carried out at elevated temperatures to facilitate the formation of the benzisothiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the isothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted benzisothiazole derivatives depending on the reagents used.

Scientific Research Applications

1-(3-chlorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    Benzisothiazole: A parent compound with similar structural features but lacking the chlorobenzoyl group.

    Isothiazole: A related compound with a different arrangement of sulfur and nitrogen atoms.

    Benzothiazole: Another related compound with a sulfur-nitrogen heterocyclic ring but different substitution patterns.

Uniqueness

1-(3-chlorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one is unique due to the presence of the 3-chlorobenzoyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s reactivity and specificity towards certain molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(3-chlorobenzoyl)-2,1-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO2S/c15-10-5-3-4-9(8-10)13(17)16-12-7-2-1-6-11(12)14(18)19-16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKRQDVGOUOHQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)SN2C(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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